5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine: is an organic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a cyanophenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyanophenylboronic acid and 2,4-dihydroxypyrimidine.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3-cyanophenylboronic acid and 2,4-dihydroxypyrimidine in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanophenyl group can be reduced to form an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-(3-cyanophenyl)-2,4-dioxopyrimidine.
Reduction: Formation of 5-(3-aminophenyl)-(2,4)-dihydroxypyrimidine.
Substitution: Formation of 5-(3-cyanophenyl)-(2,4)-dialkoxypyrimidine or 5-(3-cyanophenyl)-(2,4)-diacyloxypyrimidine.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of 5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyanophenyl group can participate in π-π interactions, while the hydroxyl groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-(3-Cyanophenyl)-2,4-dioxopyrimidine: Similar structure but with ketone groups instead of hydroxyl groups.
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine: Similar structure but with an amino group instead of a cyano group.
Uniqueness:
Hydroxyl Groups: The presence of hydroxyl groups at positions 2 and 4 provides unique reactivity and potential for hydrogen bonding.
Cyanophenyl Group: The cyanophenyl group offers unique electronic properties and potential for further functionalization.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-7-2-1-3-8(4-7)9-6-13-11(16)14-10(9)15/h1-4,6H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJCIPOFSMPPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)NC2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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